molecular formula C7H7BrF2N2 B14888261 (R)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole

(R)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole

Cat. No.: B14888261
M. Wt: 237.04 g/mol
InChI Key: LVXFVWNVUZLQKD-ZCFIWIBFSA-N
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Description

®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a difluorocyclopropyl group, and a methyl group attached to a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the difluorocyclopropyl group, followed by its attachment to the pyrazole ring. The bromine and methyl groups are then introduced through selective bromination and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The difluorocyclopropyl group is known to enhance the compound’s stability and binding affinity, while the bromine and methyl groups contribute to its overall reactivity and selectivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-(2,2-Difluorocyclopropyl)methanamine
  • ®-(2,2-Difluorocyclopropyl)methanol

Uniqueness

Compared to similar compounds, ®-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its difluorocyclopropyl group enhances stability, while the bromine atom allows for further functionalization through substitution reactions, making it a versatile and valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

4-bromo-1-[(1R)-2,2-difluorocyclopropyl]-5-methylpyrazole

InChI

InChI=1S/C7H7BrF2N2/c1-4-5(8)3-11-12(4)6-2-7(6,9)10/h3,6H,2H2,1H3/t6-/m1/s1

InChI Key

LVXFVWNVUZLQKD-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(C=NN1[C@@H]2CC2(F)F)Br

Canonical SMILES

CC1=C(C=NN1C2CC2(F)F)Br

Origin of Product

United States

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